molecular formula C21H23NO4 B557656 Fmoc-DL-Nle-OH CAS No. 144701-20-2

Fmoc-DL-Nle-OH

Cat. No. B557656
CAS RN: 144701-20-2
M. Wt: 353.4 g/mol
InChI Key: VCFCFPNRQDANPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Fmoc-DL-Nle-OH” is an amino acid derivative used in chemical synthesis and peptide chemistry . It is also known as N-α-Fmoc-L-norleucine . The product number for this product was previously 04-12-1028 .


Molecular Structure Analysis

The molecular formula of “Fmoc-DL-Nle-OH” is C21H23NO4 . Its molecular weight is 353.41 g/mol . The structure of “Fmoc-DL-Nle-OH” is complex, involving several functional groups, including a fluorenylmethoxycarbonyl (Fmoc) group and a norleucine residue .


Physical And Chemical Properties Analysis

“Fmoc-DL-Nle-OH” has a molecular weight of 353.41 g/mol . Its physical properties include a melting point of 141-144 °C . It is soluble in DMF . The optical activity of “Fmoc-DL-Nle-OH” is [α]20/D −18.5°, c = 1 in DMF .

Scientific Research Applications

  • Antibacterial Composite Materials : Fmoc-decorated self-assembling building blocks, like Fmoc-pentafluoro-l-phenylalanine-OH, show promise in antibacterial and anti-inflammatory applications. These materials inhibit bacterial growth and are not cytotoxic toward mammalian cell lines, making them suitable for biomedical uses (Schnaider et al., 2019).

  • Hydrogel Formation and Fluorescence Properties : Fmoc-protected amino acids, such as Fmoc-Phe-OH, can form stable and transparent hydrogels. These hydrogels have been used to prepare and stabilize fluorescent few-atom silver nanoclusters, displaying interesting fluorescent properties, which could be significant in various applications including biosensing and nanotechnology (Roy & Banerjee, 2011).

  • High-Performance Liquid Chromatography (HPLC) of Amino Acids : Fmoc is used in HPLC methods for the separation of amino acids. This technique is essential for protein identification and quality control in biological samples (Ou et al., 1996).

  • Supramolecular Gels for Biomedical Use : Fmoc-functionalized amino acids, like Fmoc-Lys-OH, are used in supramolecular hydrogels, which have biocompatible and biodegradable properties. These gels' antimicrobial activity has been enhanced by incorporating silver, making them useful in medical applications (Croitoriu et al., 2021).

  • Hybrid Nanomaterials : Fmoc-protected amino acid-based hydrogels have been used to incorporate and disperse functionalized single-walled carbon nanotubes, creating hybrid hydrogels. These have improved thermal stability and mechanical properties, suggesting potential in materials science and nanotechnology (Roy & Banerjee, 2012).

  • Bio-inspired Functional Materials : Fmoc-modified amino acids and short peptides have self-assembly features useful in applications related to cell cultivation, bio-templating, optical properties, drug delivery, and therapeutic uses (Tao et al., 2016).

  • Hydrogelation of Fluorinated Fmoc-Phe Derivatives : Studies on the self-assembly and hydrogelation of Fmoc-protected amino acids, like fluorinated Fmoc-Phe derivatives, have shown that these materials can form hydrogels with specific properties influenced by modifications at the C-terminal (Ryan et al., 2011).

  • Electroaddressing of Amino-Acid Conjugates : Fmoc-Phe has been shown to electrodeposit in response to electrochemically-induced pH gradients, suggesting applications in molecular electronics, biosensing, and nanobiotechnology (Liu et al., 2011).

  • Enzymatic Synthesis of Peptidic Hydrogels : Fmoc peptides have been used in enzymatic reactions to convert precursors into hydrogelators, potentially useful in biomedical applications as biomatrices (Chronopoulou et al., 2010).

  • Hydrogelation Induced by Amino Acid Side Chain Hydrophobicity : The role of hydrophobicity in amino acid side chains, particularly in the formation of hydrogels using Fmoc-functionalised amino acids, has been studied, emphasizing the importance of noncovalent interactions in supramolecular self-assembly (Reddy et al., 2016).

Safety and Hazards

When handling “Fmoc-DL-Nle-OH”, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Mechanism of Action

Target of Action

Fmoc-DL-Nle-OH is primarily used as a building block in the synthesis of peptides . It is a derivative of leucine, an essential amino acid . The primary targets of Fmoc-DL-Nle-OH are the peptide chains that are being synthesized. It is used to introduce D-norleucine amino-acid residues into these chains .

Mode of Action

The Fmoc (9-Fluorenylmethoxycarbonyl) group in Fmoc-DL-Nle-OH is a base-labile protecting group . During peptide synthesis, the Fmoc group is removed by a base, usually piperidine . This deprotection allows the amino acid to be incorporated into the growing peptide chain. The Fmoc group’s removal is monitored spectrophotometrically due to the fluorenyl group’s strong absorbance in the ultraviolet region .

Biochemical Pathways

Fmoc-DL-Nle-OH is involved in the biochemical pathway of peptide synthesis. It is used in both liquid-phase peptide synthesis (LPPS) and solid-phase peptide synthesis (SPPS) . The removal of the Fmoc group and the subsequent incorporation of the amino acid into the peptide chain are key steps in this pathway.

Pharmacokinetics

Its solubility in dmf (dimethylformamide) is known, which is important for its use in peptide synthesis .

Action Environment

The action of Fmoc-DL-Nle-OH is influenced by several environmental factors. For example, the temperature and pH can affect the rate of Fmoc deprotection . Additionally, the solvent used can impact the solubility of Fmoc-DL-Nle-OH, which in turn can affect its incorporation into the peptide chain . It is also important to avoid dust formation and contact with skin and eyes when handling Fmoc-DL-Nle-OH .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,2-3,12-13H2,1H3,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFCFPNRQDANPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-DL-Nle-OH

CAS RN

144701-20-2
Record name 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-DL-Nle-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-DL-Nle-OH
Reactant of Route 3
Reactant of Route 3
Fmoc-DL-Nle-OH
Reactant of Route 4
Reactant of Route 4
Fmoc-DL-Nle-OH
Reactant of Route 5
Reactant of Route 5
Fmoc-DL-Nle-OH
Reactant of Route 6
Reactant of Route 6
Fmoc-DL-Nle-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.